N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a benzothiazole ring, a piperidine ring, and a tosyl group, which contribute to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the growth of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis . The inhibitory concentrations of these molecules were compared with standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Pharmacokinetics
Benzothiazole derivatives have been found to exhibit anti-inflammatory properties , suggesting that they may be well-absorbed and distributed in the body to exert their effects.
Result of Action
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting that they may cause cellular damage or death in this bacterium.
Action Environment
The efficacy of benzothiazole derivatives againstMycobacterium tuberculosis suggests that they may be effective in a variety of environments where this bacterium is found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated piperidine derivatives. One common method includes the following steps :
Formation of Intermediate Benzothiazole: Substituted 2-amino benzothiazoles are synthesized by reacting 2-aminothiophenol with substituted benzaldehydes under acidic conditions.
Coupling Reaction: The intermediate benzothiazole is then coupled with tosylated piperidine derivatives in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated synthesis and purification systems can also streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols, in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and as a COX-2 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can be compared with other benzothiazole derivatives :
Similar Compounds: N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides.
Uniqueness: The presence of the tosyl group and the specific substitution pattern on the benzothiazole ring contribute to its unique biological activities and chemical properties.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-13-5-7-15(8-6-13)29(26,27)24-11-9-14(10-12-24)19(25)23-20-22-18-16(21)3-2-4-17(18)28-20/h2-8,14H,9-12H2,1H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSDJVUPCGILBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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